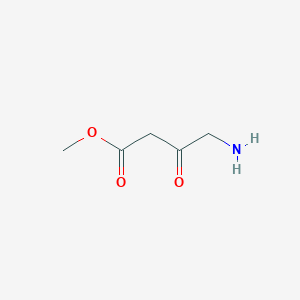

Methyl 4-amino-3-oxobutanoate

CAS No.:

Cat. No.: VC18085231

Molecular Formula: C5H9NO3

Molecular Weight: 131.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9NO3 |

|---|---|

| Molecular Weight | 131.13 g/mol |

| IUPAC Name | methyl 4-amino-3-oxobutanoate |

| Standard InChI | InChI=1S/C5H9NO3/c1-9-5(8)2-4(7)3-6/h2-3,6H2,1H3 |

| Standard InChI Key | BATNLKUKSXRODF-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CC(=O)CN |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉NO₃ |

| Molecular Weight | 131.13 g/mol |

| Boiling Point | Estimated 190–200°C (dec.) |

| Density | ~1.2 g/cm³ (predicted) |

| Solubility | Miscible in polar solvents |

Synthesis and Industrial Production

Synthetic Routes

The synthesis of methyl 4-amino-3-oxobutanoate typically involves oxidation of methyl 4-amino-3-hydroxybutanoate. As reported for its hydrochloride derivative, oxidation using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the hydroxyl group to a ketone. An alternative pathway may employ methyl 4-oxobutanoate (CAS 13865-19-5) as a precursor, introducing the amino group via reductive amination or nucleophilic substitution .

Key Reaction Steps:

-

Esterification: 4-Amino-3-hydroxybutanoic acid is esterified with methanol under acidic conditions to yield methyl 4-amino-3-hydroxybutanoate.

-

Oxidation: The hydroxyl group is oxidized to a ketone using KMnO₄ in aqueous acidic media, forming the target compound.

Industrial Scalability

Industrial production adopts similar principles but optimizes for yield and purity. Continuous-flow reactors and catalytic oxidation methods (e.g., TEMPO/NaClO) are employed to enhance efficiency . Quality control measures include HPLC and NMR spectroscopy to verify structural integrity.

Chemical Reactivity and Derivatives

Reaction Mechanisms

The compound’s ketone and amino groups enable diverse transformations:

-

Condensation Reactions: The ketone reacts with hydrazines or hydroxylamines to form hydrazones or oximes, useful in heterocyclic synthesis.

-

Nucleophilic Additions: Grignard reagents or enolates attack the ketone, generating branched derivatives.

-

Amino Group Modifications: Acylation or alkylation of the amino group produces amides or secondary amines, respectively.

Table 2: Common Derivatives and Applications

| Derivative | Application |

|---|---|

| Hydrazones | Anticancer agent precursors |

| Oximes | Chelating agents |

| Acylated amines | Peptide mimics |

Biological and Pharmacological Activity

Metabolic Regulation

In rodent models, related compounds improve insulin sensitivity and lipid metabolism. The ketone moiety could modulate mitochondrial function, influencing branched-chain amino acid (BCAA) catabolism—a pathway linked to insulin resistance.

Comparative Analysis with Structural Analogs

Table 3: Functional Comparison of γ-Aminobutyrate Derivatives

| Compound | Functional Group | Bioactivity |

|---|---|---|

| Methyl 4-amino-3-oxo | Ketone | AChE inhibition (predicted) |

| Methyl 4-amino-3-hydroxy | Hydroxyl | Antioxidant, neuroprotective |

| Methyl 4-oxobutanoate | Ketone | Industrial intermediate |

The ketone group in methyl 4-amino-3-oxobutanoate reduces hydrogen-bonding capacity compared to the hydroxyl analog, potentially altering blood-brain barrier permeability.

Research Challenges and Future Directions

Current limitations include the lack of in vivo toxicology data and scalable synthetic methods. Future studies should prioritize:

-

Mechanistic Studies: Elucidating interactions with AChE and metabolic enzymes.

-

Synthetic Optimization: Developing enantioselective routes for chiral derivatives.

-

Therapeutic Exploration: Evaluating efficacy in neurodegenerative and metabolic disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume